1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one
Overview
Description
“1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one”, also known as DMP 450, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. It has a molecular weight of 228.2 .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H10F2N2O2 . The InChI code is 1S/C10H10F2N2O2/c11-9(12)16-8-3-1-2-7(6-8)14-5-4-13-10(14)15/h1-3,6,9H,4-5H2,(H,13,15) .Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Catalysis and Chemical Synthesis :
- Zhang, Lee, and Widenhoefer (2009) demonstrated the use of substituted imidazolidin-2-ones in gold(I)-catalyzed intermolecular hydroamination, achieving high yield and regioselectivity (Zhang, Lee, & Widenhoefer, 2009).
Chemical Synthesis and Structural Studies :
- Gazizov et al. (2009) explored the synthesis of imidazolidinone containing an ammonium nitrogen atom, highlighting a new type of imidazolidin-2-ones (Gazizov et al., 2009).
- Sethusankar et al. (2002) studied the crystal structure of a compound related to imidazolidine-2,4-dione, contributing to understanding the molecular structure and interactions (Sethusankar et al., 2002).
Pharmaceutical Applications and Synthesis :
- Luis et al. (2009) focused on synthesizing imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones, compounds with pharmaceutical significance, particularly for anticonvulsant and antiarrhythmic properties (Luis et al., 2009).
Corrosion Inhibition Studies :
- Cruz et al. (2004) examined the use of imidazolidine derivatives as inhibitors of carbon steel corrosion in acidic media, highlighting the compound's potential as a corrosion inhibitor (Cruz et al., 2004).
Material Science and Engineering :
- Al-Joborry and Kubba (2020) investigated a derivative of imidazolidine 4-one as a corrosion inhibitor for carbon steel in various media, combining experimental and theoretical approaches (Al-Joborry & Kubba, 2020).
Safety and Hazards
The compound is classified under the GHS07 category. The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . The precautionary statements include P271;P261;P280, suggesting that use should be in well-ventilated places, breathing dust/fume/gas/mist/vapours/spray should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn .
Properties
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c11-9(12)16-8-3-1-2-7(6-8)14-5-4-13-10(14)15/h1-3,6,9H,4-5H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPFUEIVUWJXAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=CC=C2)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235415 | |
Record name | 2-Imidazolidinone, 1-[3-(difluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378261-25-6 | |
Record name | 2-Imidazolidinone, 1-[3-(difluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1378261-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Imidazolidinone, 1-[3-(difluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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